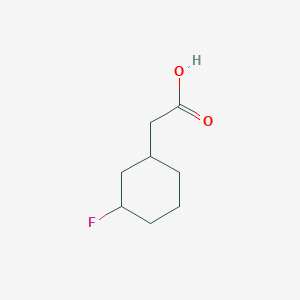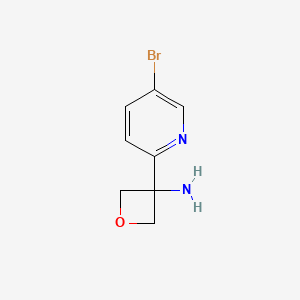
tert-butyl2-chloro-5-methoxy-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-chloro-5-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Vorbereitungsmethoden
The synthesis of tert-butyl 2-chloro-5-methoxy-1H-indole-1-carboxylate typically involves starting from commercially available 4-bromo-1H-indole. The synthetic route includes several steps such as Vilsmeier formylation, reduction, and protection of functional groups.
Analyse Chemischer Reaktionen
tert-Butyl 2-chloro-5-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the chloro and methoxy positions, using reagents like nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-chloro-5-methoxy-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: It is used in the development of pharmaceutical compounds targeting various diseases.
Industry: The compound is utilized in the production of materials with specific chemical properties
Wirkmechanismus
The mechanism of action of tert-butyl 2-chloro-5-methoxy-1H-indole-1-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-chloro-5-methoxy-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar indole core but different substituents, leading to distinct chemical and biological properties.
tert-Butyl 1-indolecarboxylate: Another indole derivative with different functional groups, affecting its reactivity and applications.
These comparisons highlight the uniqueness of tert-butyl 2-chloro-5-methoxy-1H-indole-1-carboxylate in terms of its specific substituents and the resulting properties.
Eigenschaften
Molekularformel |
C14H16ClNO3 |
|---|---|
Molekulargewicht |
281.73 g/mol |
IUPAC-Name |
tert-butyl 2-chloro-5-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C14H16ClNO3/c1-14(2,3)19-13(17)16-11-6-5-10(18-4)7-9(11)8-12(16)15/h5-8H,1-4H3 |
InChI-Schlüssel |
RFOSZVJQALKFHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



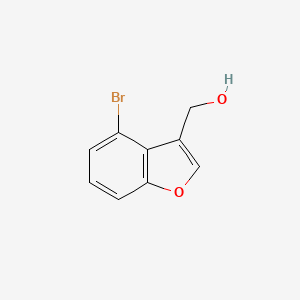
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13030240.png)
![tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13030241.png)

![(S)-3-Methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanoicacid](/img/structure/B13030246.png)
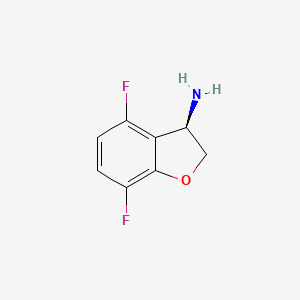
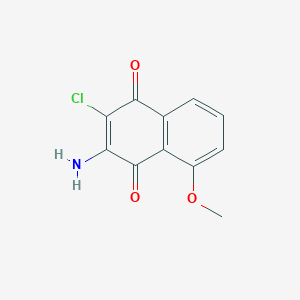
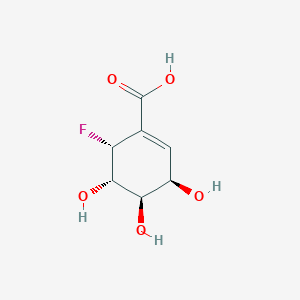

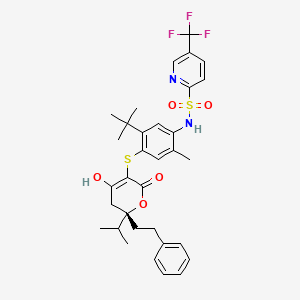
![(E)-5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-oneoxime](/img/structure/B13030286.png)
